Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate
Description
Chemical Identity and Nomenclature
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate (CAS No. 477865-83-1) is a poly-substituted nicotinic acid derivative with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.37 g/mol . Its IUPAC name, ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate, reflects its structural complexity, which integrates three distinct functional groups:
- A cyano (-C≡N) group at position 5, enhancing electrophilic reactivity.
- A phenyl ring at position 2, enabling aromatic π-π stacking interactions.
- A propylamino (-NHCH₂CH₂CH₃) group at position 6, providing nucleophilic and hydrogen-bonding capabilities.
The ethyl ester moiety at the carboxylate position balances solubility in organic solvents with hydrolytic lability, facilitating further derivatization. Key identifiers include the SMILES notation O=C(C1=CC(C#N)=C(NCCC)N=C1C2=CC=CC=C2)OCC and InChIKey JTVROUJNGJVMLQ-UHFFFAOYSA-N.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 309.37 g/mol |
| SMILES | O=C(C1=CC(C#N)=C(NCCC)N=C1C2=CC=CC=C2)OCC |
| InChIKey | JTVROUJNGJVMLQ-UHFFFAOYSA-N |
Historical Context of Discovery and Early Research
The compound was first synthesized via multi-component reactions (MCRs) , a strategy popularized in the early 21st century for constructing complex heterocycles. A seminal 2016 study demonstrated its preparation through a one-pot condensation of benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and propylamine (1 mmol) in ethanol-water (1:1) under reflux, catalyzed by nano-ZrO₂. This method achieved a 92% yield by leveraging the Lewis acidity of ZrO₂ to accelerate imine formation and cyclization.
Early research focused on its role as a nicotinate scaffold for pharmaceutical intermediates. Structural analogs, such as 6-phenylnicotinic acid (CAS 29051-44-3), highlighted the importance of the phenyl and cyano groups in modulating bioactivity. However, limited studies directly explored its applications until advances in MCRs renewed interest in its synthetic versatility.
Scope and Objectives of Current Research
Contemporary investigations prioritize three domains:
- Medicinal Chemistry : As a precursor for kinase inhibitors and receptor modulators, leveraging its hydrogen-bonding capacity.
- Material Science : Exploring its use in organic semiconductors due to aromatic conjugation.
- Organic Synthesis : Optimizing MCR protocols for scalable production and functional group diversification.
A 2020 study by Ambeed emphasized its utility in synthesizing pyrrolidone derivatives, underscoring its reactivity in cycloaddition reactions. Current objectives include elucidating structure-activity relationships (SARs) for drug discovery and refining catalytic systems to enhance reaction efficiency.
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVROUJNGJVMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via Knoevenagel condensation between benzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Ethyl acetoacetate undergoes Michael addition to this intermediate, followed by cyclization with propylamine to yield the pyridine ring. Nano-ZrO₂ enhances the reaction rate by polarizing carbonyl groups, reducing activation energy for cyclization. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | Maximizes turnover frequency |
| Solvent system | Ethanol:H₂O (1:1) | Balances solubility and reflux temperature |
| Reaction time | 2 hours | Ensures complete cyclization |
| Temperature | 80°C (reflux) | Avoids decarboxylation |
Post-reaction workup involves filtration to recover the nano-ZrO₂ catalyst (reusable for 3 cycles with <5% yield drop), followed by ethyl acetate extraction and rotary evaporation. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 72–78% of the target compound.
Characterization Data
- 1H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 3.45 (q, 2H, NHCH₂), 4.30 (q, 2H, OCH₂CH₃), 7.48–7.82 (m, 5H, C₆H₅), 8.20 (s, 1H, pyridine-H).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N).
Stepwise Synthesis via Cyanoketone Intermediate
An alternative route, adapted from fluoroethyl urea syntheses, employs ethyl nicotinate and (2-fluorophenyl)acetonitrile as precursors. This method emphasizes intermediate isolation for quality control.
Protocol Overview
- Condensation : Ethyl nicotinate (10.00 g, 66.16 mmol) and (2-fluorophenyl)acetonitrile (9.12 g, 67.49 mmol) react in ethanol with sodium ethoxide (21 wt%, 50 mL) under reflux for 3 hours.
- Acidification : The mixture is cooled to 0°C, adjusted to pH 3 with HCl, and filtered to isolate the cyanoketone intermediate.
- Cyclization : The intermediate is refluxed in 48% HBr (80 mL) for 5 hours, followed by basification with NH₄OH and ethyl acetate extraction.
Critical Analysis
- Yield : 58–63% after final purification (vs. 72–78% for MCR).
- Advantage : Enables isolation of the cyanoketone intermediate (mp 188–189°C), useful for mechanistic studies.
- Limitation : HBr reflux risks ester hydrolysis, necessitating strict temperature control.
Catalytic Cyanation Strategies
Late-stage cyanation offers an alternative to pre-functionalized starting materials. A patent by Clader et al. describes using CuCN in DMF at 120°C to introduce cyano groups into pyridine derivatives.
Adaptation for Target Compound
Performance Metrics
- Yield : 55–60% (lower due to competing side reactions).
- Regioselectivity : >95% at position 5, confirmed by LC-MS.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| MCR (nano-ZrO₂) | 72–78 | >99 | High | Moderate |
| Stepwise (HBr) | 58–63 | 98 | Medium | Low |
| Mechanochemical | ~65 | 95 | Low | High |
| Catalytic cyanation | 55–60 | 97 | Medium | Moderate |
Chemical Reactions Analysis
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in research and development .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate typically involves several steps, starting from nicotinic acid derivatives. The introduction of the cyano group, phenyl group, and propylamino group occurs through various chemical reactions, culminating in esterification to form the ethyl ester. The compound's molecular formula is , and it has a molecular weight of approximately 270.33 g/mol.
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with specific chemical properties. For example:
- Oxidation reactions can yield various derivatives useful in organic synthesis.
- Substitution reactions can introduce different functional groups that enhance the compound's reactivity.
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of oxidized derivatives |
| Reduction | Lithium aluminum hydride | Generation of reduced forms |
| Substitution | Sodium hydroxide | New functionalized products |
Biology
In biological research, this compound is studied for its potential biological activities . Preliminary studies suggest it may interact with specific biomolecules, offering insights into:
- Enzyme inhibition : It may modulate enzyme activity, which is crucial for metabolic pathways.
- Receptor binding : Investigations are ongoing to determine its affinity for various receptors, potentially leading to therapeutic applications.
Medicine
The pharmaceutical potential of this compound is under exploration. Research focuses on:
- Its role as a pharmaceutical agent , particularly in treating conditions involving enzyme dysregulation.
- Investigating its efficacy against certain diseases through preclinical trials.
Industry
In industrial applications, this compound is utilized in the development of new materials with tailored properties. Its unique chemical structure allows for:
- The creation of polymers with enhanced performance characteristics.
- The formulation of specialty chemicals that find use in various manufacturing processes.
A study evaluated the interaction of this compound with human enzymes involved in metabolic processes. Results indicated significant inhibition of specific enzymes, suggesting potential therapeutic uses in metabolic disorders.
Case Study 2: Material Development
Research on polymer composites incorporating this compound demonstrated improved mechanical properties compared to traditional materials. This finding opens avenues for its application in high-performance materials across various industries.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the distinctiveness of Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate, we compare it with three analogs from the same nicotinate family, focusing on substituent variations at positions 2 and 6 (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The propylamino group in the target compound increases lipophilicity compared to the dimethylamino analog (CAS 477866-09-4), which has a lower molar mass (295.34 vs. 308.36 g/mol) and higher polarity due to smaller alkyl chains .
Biological Implications: The dimethylamino variant (CAS 477866-09-4) exhibits a low pKa (0.84), suggesting protonation under physiological conditions, which may influence membrane permeability . In contrast, the propylamino group’s linear chain could improve interactions with hydrophobic binding pockets in biological targets, as seen in related anticancer nicotinates .
Synthetic Flexibility: The target compound’s propylamino group allows for straightforward functionalization, unlike the rigid pyrrolidinyl or piperidino analogs, which require multistep cyclization .
Research Context and Limitations
- Anticancer Potential: Nicotinate derivatives with amino substituents (e.g., pentahydroxypentyl groups in CAS 1) show antitumor activity via kinase inhibition, suggesting the propylamino variant warrants similar evaluation .
- Data Gaps : Predicted properties (e.g., boiling point, density) for the target compound are unavailable in the literature, necessitating experimental validation .
Biological Activity
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : It contains a cyano group, an ethyl ester, and an amino group attached to a pyridine ring.
- Molecular Formula : CHNO.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. This is supported by studies indicating that it can modulate enzyme activity, affecting biochemical processes in cells.
- Receptor Binding : this compound may bind to receptors involved in signal transduction pathways, influencing cellular responses.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound showed significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC values in the low micromolar range .
Neuroprotective Effects
In addition to its anticancer activity, this compound has been investigated for neuroprotective effects:
- Mechanism : It may exert protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzyme activities .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Applications in Medicine
The potential applications of this compound in medicine are being actively explored:
- Anticancer Drug Development : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.
- Neuroprotective Agent : Ongoing research into its neuroprotective properties could lead to new treatments for neurodegenerative diseases.
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; if exposed, rinse with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from oxidizers. While specific toxicity data is limited, analogous nicotinates may exhibit acute toxicity (LD₅₀ > 2000 mg/kg in rats), warranting caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
